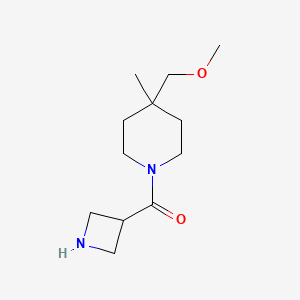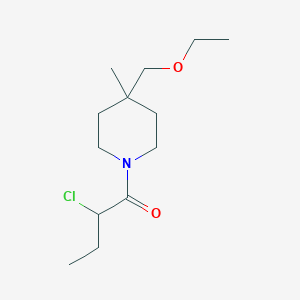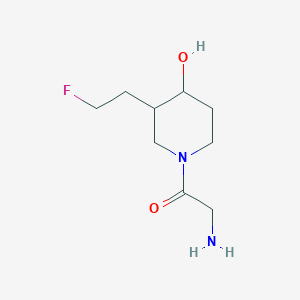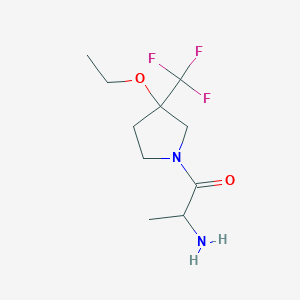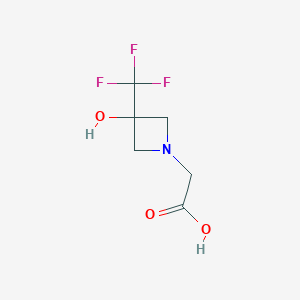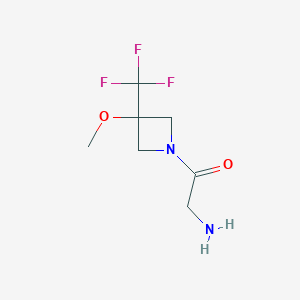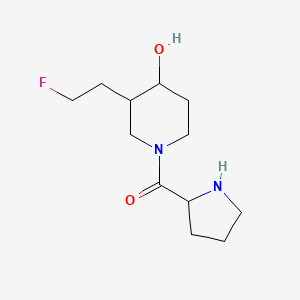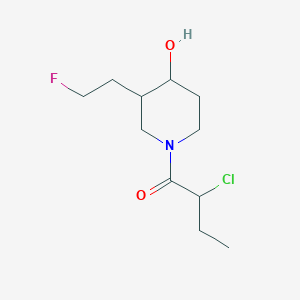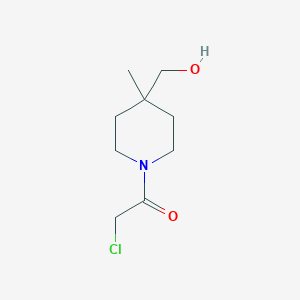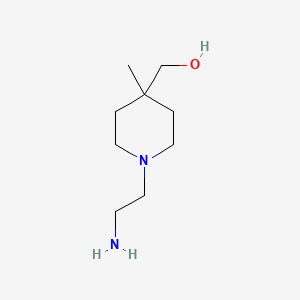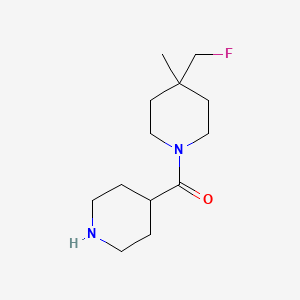
(4-(氟甲基)-4-甲基哌啶-1-基)(哌啶-4-基)甲苯酮
描述
4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone, or FMPM, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated quaternary ammonium compound that has been found to be highly active in many biological systems. FMPM is an important tool in the study of biological processes, as it can be used to modify the behavior of proteins, enzymes, and other molecules. FMPM has been used to study the structure and function of proteins, enzymes, and other molecules, as well as to investigate the biochemical and physiological effects of drugs.
科学研究应用
合成化学应用
具有哌啶和氟代甲苯酮相关结构的化合物通常在合成化学中发挥关键作用。例如,涉及哌啶衍生物的亲核芳香取代反应对于合成复杂有机分子至关重要 (皮埃特拉和维塔利,1972)。这些反应是生产药品、农用化学品和材料科学的基础。此外,合成螺哌啶的策略在药物发现中很有价值,突出了哌啶支架在获取新的化学空间中的多功能性 (格里格斯、泰普和克拉克,2018)。
药理学研究
在药理学中,包括哌啶衍生物在内的芳基环烷胺因其与 D2 样受体的结合亲和力而受到探索,展示了与所查询化合物相似的结构基序在开发抗精神病药物中的重要性 (西卡兹韦等,2009)。这些研究有助于理解哌啶环中的修饰如何影响药理活性,这对于设计新的治疗剂至关重要。
生物技术和环境应用
在更广泛的范围内,对甲烷氧化菌(代谢甲烷的微生物)的研究可以间接地与氟甲基化合物相关,因为这些生物在生物转化过程和环境修复中具有潜力 (斯特朗、谢和克拉克,2015)。了解甲烷氧化菌的代谢和应用可以提供有关如何将类似化合物用于环境技术和生物修复的见解。
作用机制
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses .
Biochemical Pathways
It is known that tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known that piperidine derivatives have shown activity against different viruses .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
属性
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)4-8-16(9-5-13)12(17)11-2-6-15-7-3-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDAPCNWXDGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



